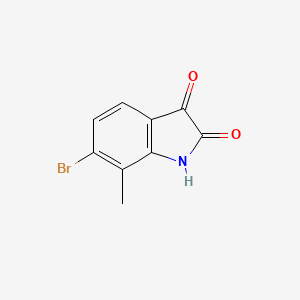
6-bromo-7-methyl-1H-indole-2,3-dione
Cat. No. B1279479
Key on ui cas rn:
129833-54-1
M. Wt: 240.05 g/mol
InChI Key: GTMRDSCDZYHHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09102684B2
Procedure details


A mixture of N-(3-Bromo-2-methyl-phenyl)-2-hydroxyimino-acetamide (18.0 g, 0.07 mol), conc.H2SO4 (150 mL) is stirred at 80° C. for 1 h. After reaction, poured the reaction mixture to ice water (2 L) the mixture is filtered and the solid is dried under vacuum to give product.
Name
N-(3-Bromo-2-methyl-phenyl)-2-hydroxyimino-acetamide
Quantity
18 g
Type
reactant
Reaction Step One

[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:14])=[C:4]([NH:8][C:9](=[O:13])[CH:10]=NO)[CH:5]=[CH:6][CH:7]=1.[OH:15]S(O)(=O)=O>>[Br:1][C:2]1[C:3]([CH3:14])=[C:4]2[C:5]([C:10](=[O:15])[C:9](=[O:13])[NH:8]2)=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
N-(3-Bromo-2-methyl-phenyl)-2-hydroxyimino-acetamide
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(C=CC1)NC(C=NO)=O)C
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid is dried under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give product
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC=C2C(C(NC2=C1C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
